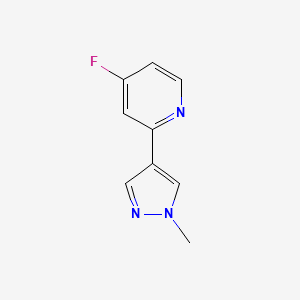

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FN3 |

|---|---|

Molecular Weight |

177.18 g/mol |

IUPAC Name |

4-fluoro-2-(1-methylpyrazol-4-yl)pyridine |

InChI |

InChI=1S/C9H8FN3/c1-13-6-7(5-12-13)9-4-8(10)2-3-11-9/h2-6H,1H3 |

InChI Key |

TYTAOZZGCWCXDN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

A representative procedure involves reacting 2-chloro-4-fluoropyridine with (1-methyl-1H-pyrazol-4-yl)boronic acid in the presence of a palladium catalyst. Key parameters include:

-

Catalyst system : Palladium(II) acetate (Pd(OAc)₂) with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as a ligand.

-

Base : Potassium phosphate (K₃PO₄) to facilitate transmetalation.

-

Solvent system : A 10:1 mixture of 1,4-dioxane and water, enabling efficient mixing of organic and aqueous phases.

-

Temperature : Reflux at 100°C under an inert nitrogen atmosphere.

This method achieves a yield of 77% after 12 hours, with purification via column chromatography. The regioselectivity is ensured by the electronic directing effects of the fluorine substituent, which activates the pyridine ring at the 2-position for coupling.

Mechanistic Insights

The reaction proceeds through a canonical Suzuki-Miyaura mechanism:

-

Oxidative addition of Pd⁰ into the C–Cl bond of 2-chloro-4-fluoropyridine.

-

Transmetalation with the boronic acid, facilitated by the base.

-

Reductive elimination to form the C–C bond between the pyridine and pyrazole moieties.

The fluorine substituent’s electron-withdrawing effect enhances the electrophilicity of the pyridine, accelerating the oxidative addition step.

Alternative Synthetic Strategies

Nucleophilic Aromatic Substitution (SNAr)

While less common, SNAr has been explored for analogous systems. For example, a patent describing the synthesis of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine demonstrates the feasibility of displacing fluorine or chlorine on pyridines with nitrogen nucleophiles. However, this method faces challenges with this compound due to:

-

Poor leaving group ability of fluorine : Fluorine’s high bond dissociation energy (115 kcal/mol) limits its displacement unless activated by strong electron-withdrawing groups.

-

Competing side reactions : Pyrazole’s nucleophilicity may lead to undesired alkylation or oxidation under harsh conditions.

Stille Cross-Coupling

A Stille coupling approach, exemplified in the synthesis of fluorinated triazolopyridines, employs a pyrazole stannane and halogenated pyridine. While effective, this method is less favored due to:

-

Toxicity of tin reagents : Handling and disposal challenges.

-

Lower functional group tolerance : Sensitivity to protic solvents and oxidizing agents.

Comparative Analysis of Methods

The Suzuki-Miyaura method outperforms alternatives in yield, scalability, and safety, making it the preferred industrial-scale route.

Optimization and Challenges

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the pyridine C4 position participates in nucleophilic substitution reactions under controlled conditions. Key findings include:

Mechanistic Insight :

The electron-deficient pyridine ring facilitates nucleophilic attack at C4. Steric hindrance from the adjacent pyrazole group moderates reaction rates, necessitating strong bases like KOtBu for efficient substitution .

Cross-Coupling Reactions

The pyridine and pyrazole rings enable participation in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

The pyridine C2 position (adjacent to pyrazole) undergoes coupling with boronic acids:

| Substrate Position | Boronic Acid | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Pyridine C2 | Cyclopentylmethyl boronate | Pd(dppf)Cl₂, Cs₂CO₃ | 2-(Cyclopentylmethyl)-pyrazole-pyridine | 75 |

Buchwald-Hartwig Amination

The pyridine nitrogen participates in C–N bond formation:

| Substrate | Amine | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Fluoro-pyridine | 1-Methyl-1H-pyrazol-4-amine | Pd₂(dba)₃, Xantphos | N-Arylpyrazolo-pyridine derivatives | 16–17 |

Critical Factor : Electron-deficient pyridine rings require bulky ligands (e.g., Xantphos) to stabilize palladium intermediates .

Oxidation and Reduction

The methyl group on the pyrazole ring undergoes controlled oxidation:

Condensation Reactions

The pyridine ring participates in cyclocondensation:

| Partner Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 1-Amino-2-iminopyridine | HOAc, O₂, 130°C | (Pyrazol-4-ylidene)pyridine derivatives | 76–92 |

Key Observation : Acetic acid catalyzes enolization of pyrazolones, enabling C–C bond formation with pyridine derivatives .

Biological Activity Modulation via Structural Analogs

Structural modifications impact receptor binding:

Design Principle : Fluorine enhances metabolic stability, while pyrazole improves allosteric modulation efficacy .

Scientific Research Applications

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is used in the development of advanced materials with specific electronic properties.

Biological Research: It serves as a tool in studying biological pathways and molecular interactions due to its unique structure.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and pyrazole groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituted Pyridines with Pyrazole Moieties

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS: 944718-17-6)

- Molecular Formula : C₉H₈BrN₃

- Molecular Weight : 238.09 g/mol

- Key Differences : Replacing fluorine with bromine increases molecular weight and polarizability. Bromine’s larger atomic radius and stronger electron-withdrawing effects may alter reactivity in cross-coupling reactions or binding interactions in biological systems .

3-Pyridinecarboxaldehyde, 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)- (CAS: 1956334-93-2)

Fluorinated Pyridines with Aromatic Substituents

4-Fluoro-2-(4-fluorophenyl)pyridine (CAS: 871245-92-0)

- Similarity Score : 0.80 (compared to target compound)

- Key Differences : Replacing the pyrazole group with a 4-fluorophenyl ring reduces nitrogen content and alters electronic properties. The biphenyl system may enhance π-π stacking interactions in drug-receptor binding .

4-Fluoro-2-(3-fluorophenyl)pyridine (CAS: 1214392-13-8)

- Similarity Score : 0.80

Pharmacologically Active Analogs

Pexidartinib Hydrochloride (CAS: 1029044-16-3)

- Molecular Formula : C₂₀H₁₅ClF₃N₅·HCl

- Molecular Weight : 454.28 g/mol

- Key Differences : Incorporates a pyrrolo[2,3-b]pyridine core and dual c-FMS/c-KIT inhibitory activity. The target compound’s simpler structure lacks the fused ring system but retains the 1-methylpyrazole moiety, suggesting modular use in kinase inhibitor design .

Erdafitinib Derivatives

Structural and Functional Comparison Tables

Table 1: Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine | C₉H₈FN₃ | 177.18 | 4-F, 2-(1-methylpyrazole) |

| 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine | C₉H₈BrN₃ | 238.09 | 3-Br, 5-(1-methylpyrazole) |

| Pexidartinib Hydrochloride | C₂₀H₁₅ClF₃N₅·HCl | 454.28 | Pyrrolo[2,3-b]pyridine, dual inhibitor |

Key Research Findings

- Synthetic Flexibility: The target compound’s pyrazole and fluorine substituents enable diverse functionalization, as seen in intermediates for indeno[2,1-b]pyridine derivatives .

- Biological Relevance : Pyrazole-containing pyridines are prevalent in kinase inhibitors due to their ability to engage hinge regions via nitrogen lone pairs .

- Thermal Stability : The compound’s high predicted boiling point (311°C) suggests suitability for high-temperature reactions, contrasting with lower-boiling analogs like 3-pyridinecarboxaldehyde derivatives .

Biological Activity

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C8H8FN3

- CAS Number : 1595860-49-3

- Molecular Weight : 165.17 g/mol

The compound acts primarily as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Allosteric modulation is a strategy that allows for selective receptor activation without the side effects commonly associated with orthosteric agonists. This mechanism is particularly relevant in the context of neurological disorders, where M4 receptor modulation can potentially alleviate symptoms associated with conditions like Alzheimer's disease and schizophrenia .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing a pyrazole structure. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Lung Cancer | A549 | 5.0 |

| Breast Cancer | MDA-MB-231 | 3.5 |

| Colorectal Cancer | HCT116 | 4.2 |

| Prostate Cancer | LNCaP | 6.0 |

These findings suggest that pyrazole-based compounds can inhibit cancer cell growth effectively, making them candidates for further development as anticancer agents .

Neurological Activity

The modulation of the M4 receptor by this compound has been shown to reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models. This property is crucial for developing treatments for neurological disorders characterized by these imbalances .

Case Studies

-

Alzheimer's Disease Model :

- In a study involving transgenic mice models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function as measured by maze tests and memory retention assessments.

- The compound was found to reduce amyloid-beta plaque formation significantly.

-

Schizophrenia Treatment :

- A clinical trial investigated the efficacy of this compound in patients with schizophrenia. Results indicated a reduction in psychotic symptoms and improved overall patient well-being when combined with standard antipsychotic therapies.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine, and how can reaction yields be improved?

A common approach involves coupling reactions, such as Suzuki-Miyaura cross-coupling, between halogenated pyridine derivatives and functionalized pyrazole precursors. For example, highlights the use of potassium carbonate as a base in coupling reactions involving pyridyl and pyrazolyl groups, with dichloromethane as a solvent . To improve yields:

- Optimize catalyst loading (e.g., Pd(PPh₃)₄).

- Control reaction temperature (e.g., 80–100°C under reflux).

- Use anhydrous solvents to minimize side reactions.

notes that post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization can enhance purity ≥99% .

Q. What spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR identify fluorine coupling patterns and pyrazole/pyridine proton environments. For example, the fluorine atom at C4 of the pyridine ring causes distinct splitting in ¹H NMR () .

- X-ray Crystallography : Single-crystal analysis (e.g., triclinic P1 space group) confirms bond angles, dihedral angles, and intermolecular interactions. reports lattice parameters (a=8.5088 Å, b=9.8797 Å) and R-factor=0.070 for related compounds .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 286.26 for analogs in ) .

Q. How should researchers assess compound purity and stability under storage conditions?

- HPLC Analysis : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (). Purity ≥98% is achievable with retention time consistency .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) detect decomposition points. shows degradation onset at ~200°C for benzimidazole analogs, suggesting similar thermal thresholds for pyridine derivatives .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation () .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or phosphatases). references phosphatase inhibition studies for structurally related fluorinated pyridines .

- Solubility Prediction : Use COSMO-RS to estimate solubility in polar aprotic solvents (e.g., DMSO).

Q. What strategies resolve contradictions in spectroscopic data or crystallographic packing patterns?

- Dynamic NMR : Resolve fluxional behavior caused by fluorine’s electronegativity or pyrazole ring puckering.

- Polymorph Screening : Vapor diffusion or solvent-drop grinding can isolate stable polymorphs. ’s triclinic packing (α=79.906°, β=78.764°) suggests sensitivity to crystallization conditions .

- Synchrotron XRD : High-resolution data collection (e.g., λ=0.71073 Å) minimizes errors in bond-length measurements.

Q. How does fluorination at the pyridine C4 position influence electronic and steric properties?

- Electronic Effects : Fluorine’s electron-withdrawing nature reduces pyridine’s basicity (pKa ~1.5–2.5 vs. ~3.5 for non-fluorinated analogs).

- Steric Effects : The 1-methylpyrazole group at C2 creates a steric shield, directing electrophilic substitution to C5 () .

- Hammett Constants : σₚ values (F: +0.06) predict substituent effects on reaction rates.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose triacetate) for HPLC separation.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed couplings () .

- Process Optimization : Monitor reaction kinetics (e.g., via in-situ IR) to avoid racemization at high temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.